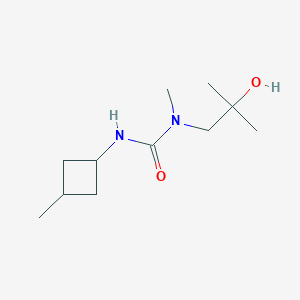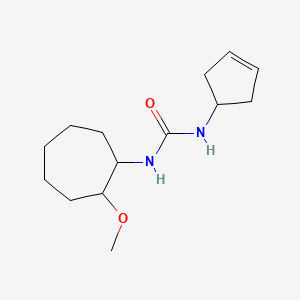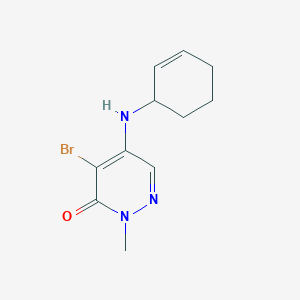
1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.
Mecanismo De Acción
The exact mechanism of action of 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone is not fully understood. However, it is believed to act as a partial agonist of the serotonin and dopamine receptors, resulting in increased levels of these neurotransmitters in the brain. 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone also inhibits the activity of MAO enzymes, which are responsible for the breakdown of monoamine neurotransmitters.
Biochemical and Physiological Effects:
1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone has been shown to produce a wide range of biochemical and physiological effects. It exhibits central nervous system stimulation, resulting in increased alertness, energy, and euphoria. 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone also increases heart rate, blood pressure, and body temperature. Prolonged use of 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone can lead to tolerance, dependence, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its pharmacological effects can be easily measured using various analytical techniques. However, 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone also has several limitations. It exhibits a high degree of variability in its pharmacological effects, making it difficult to draw definitive conclusions from experiments. 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone also has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small.
Direcciones Futuras
There are several future directions for research on 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone. One area of interest is the development of more selective and potent 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone analogs with improved pharmacological properties. Another area of research is the investigation of 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone's potential use as a treatment for various neurological disorders. Finally, more research is needed to fully understand the mechanism of action of 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone and its effects on the central nervous system.
Métodos De Síntesis
The synthesis of 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone involves the reaction of 1-benzothiophene-5-carbaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder with a melting point of 149-151°C. The purity of 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including central nervous system stimulation, serotonin and dopamine release, and inhibition of monoamine oxidase (MAO) enzymes. 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone has also been investigated for its potential use as a treatment for various neurological disorders such as depression, anxiety, and Parkinson's disease.
Propiedades
IUPAC Name |
1-benzothiophen-5-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c15-13(14-6-1-2-7-14)11-3-4-12-10(9-11)5-8-16-12/h3-5,8-9H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVDXSVIQKJNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)
![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)



![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)




![5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)

